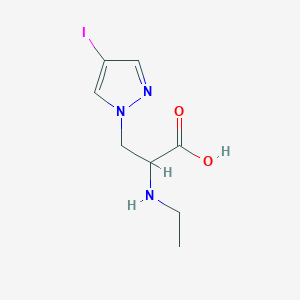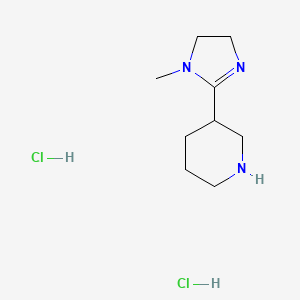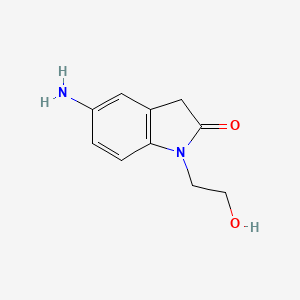
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one is an organic compound with a unique structure that includes an indole ring, an amino group, and a hydroxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of 2-hydroxyethylamine and an indole precursor under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indole ring or the amino group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.
科学的研究の応用
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one exerts its effects involves interactions with various molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
5-Amino-1-(2-hydroxyethyl)pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.
5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Contains a cyano group and a chloroethyl side chain, differing in functional groups and ring structure.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5-amino-1-(2-hydroxyethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-2-9-7(5-8)6-10(14)12(9)3-4-13/h1-2,5,13H,3-4,6,11H2 |
InChIキー |
GYNUWXVYISWAOZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


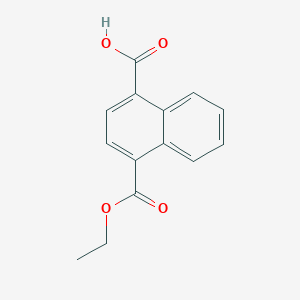

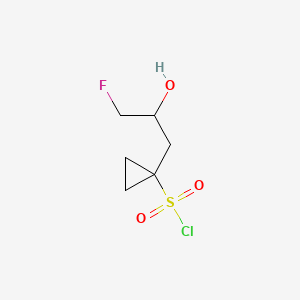


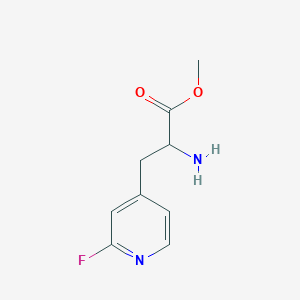
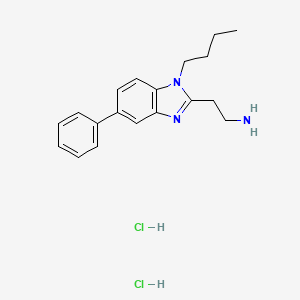
![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)


